molecular formula C9H17N3O2 B12108292 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium

Cat. No.: B12108292
M. Wt: 199.25 g/mol
InChI Key: NJYVKYFXBDKITN-UHFFFAOYSA-M
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Description

The compound 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is an ionic liquid (IL) composed of the 1-ethyl-3-methylimidazolium (EMIM⁺) cation and the 2-aminopropanoate (alanine derivative) anion. Ionic liquids are non-volatile, thermally stable solvents with tunable properties based on cation-anion combinations. The EMIM⁺ cation is widely studied due to its low viscosity and high electrochemical stability . This compound is hypothesized to exhibit unique solvation properties, making it suitable for applications in pharmaceuticals, catalysis, and green chemistry .

Properties

IUPAC Name

2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVKYFXBDKITN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-aminopropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is C₉H₁₇N₃O₂, with a molecular weight of 199.25 g/mol. The compound is characterized by its high purity (typically exceeding 96%) and its ability to engage in various chemical interactions due to its ionic nature.

Scientific Research Applications

  • Organic Synthesis and Catalysis
    • The compound serves as a versatile reagent in organic synthesis, facilitating reactions such as the aza-Michael reaction, which is essential for synthesizing nitrogen-containing compounds. Its role as a catalyst in these reactions has been explored to enhance efficiency in chemical processes.
  • Carbon Dioxide Capture
    • Research indicates that this ionic liquid can be utilized to prepare amino acid-functionalized porous materials that act as efficient adsorbents for carbon dioxide capture. This application is particularly relevant in developing technologies aimed at mitigating climate change.
  • Separation Processes
    • Due to its specific interactions with certain molecules, 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium has been investigated as an extractant for separating phenolic compounds from complex mixtures. This capability is significant for industries that require the purification of aromatic compounds.
  • Biological Interactions
    • Studies have shown that the compound interacts with various biomolecules, including proteins and nucleic acids. These interactions suggest potential therapeutic applications, including drug delivery systems and enzyme activity modulation.
  • Drug Discovery
    • The structural resemblance of this ionic liquid to biologically active compounds positions it as a candidate for drug discovery research. Investigations into its pharmacological properties could reveal new therapeutic effects.

Case Studies

Case Study 1: CO2 Capture Efficiency
A study demonstrated the effectiveness of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium in capturing carbon dioxide through specially designed porous materials. The results indicated significant improvements in CO2 adsorption capacity compared to traditional methods, highlighting its potential role in sustainable environmental technologies.

Case Study 2: Separation of Phenolic Compounds
In another study focused on industrial applications, the ionic liquid was employed to separate phenolic compounds from complex mixtures efficiently. The findings revealed that the compound could selectively extract phenolics with high yield, showcasing its utility in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium involves its interaction with specific molecular targets and pathways. The imidazolium moiety facilitates ionic interactions, while the amino acid derivative can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes, such as ion transport and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison of Anions

The anion significantly influences IL properties. Below is a comparison of anions paired with the EMIM⁺ cation:

Anion Structure Key Features Applications References
2-Aminopropanoate C₃H₆NO₂⁻ Contains amino group; enhances H-bonding, chiral environment, biodegradability Pharmaceutical synthesis, chiral solvents
Acetate CH₃COO⁻ Carboxylate group; moderate polarity, biodegradable Biomass processing, CO₂ capture
Propionate CH₂CH₂COO⁻ Longer alkyl chain; lower melting point than acetate Solvents, lubricants
Chloride Cl⁻ Small, polar anion; high conductivity but corrosive Electrochemistry, catalysis
Tetrafluoroborate BF₄⁻ Inorganic anion; hydrophobic, high thermal stability Electrolytes, battery applications
Methyl sulfate CH₃OSO₃⁻ Low toxicity, hydrolytically stable Green solvents, extraction

Physicochemical Properties

  • Melting Point: EMIM⁺ with 2-aminopropanoate is expected to have a higher melting point than acetate (-20°C) or propionate due to hydrogen bonding . EMIM-Cl is solid at room temperature, whereas EMIM-BF₄ is liquid .
  • Viscosity: Amino-functionalized anions (e.g., 2-aminopropanoate) increase viscosity compared to acetate or propionate . EMIM-BF₄ has low viscosity (∼34 cP at 25°C), making it ideal for electrolytes .
  • Solubility: 2-Aminopropanoate ILs are water-soluble and polar-aprotic, similar to acetate . EMIM-BF₄ is hydrophobic and miscible with organic solvents .

Research Findings and Challenges

  • Biodegradability: Carboxylate-based ILs (e.g., acetate, propionate) are more biodegradable than halides or sulfates . 2-Aminopropanoate ILs may further enhance this property .
  • Toxicity: Amino-functionalized ILs require careful toxicity profiling; preliminary data suggest lower ecotoxicity than EMIM-BF₄ or EMIM-Cl .
  • Stability : EMIM-BF₄ and EMIM-methyl sulfate exhibit superior thermal stability (>300°C) compared to carboxylate ILs .

Biological Activity

2-Aminopropanoate; 1-ethyl-3-methylimidazol-3-ium (often abbreviated as EMIM) is a compound that combines an amino acid derivative with an imidazolium ionic liquid. This hybrid structure has garnered attention for its unique biological activities, particularly in protein stabilization and modulation of amyloid fibrillization. This article reviews the biological activity of this compound, focusing on its effects on proteins, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The compound consists of:

  • 2-Aminopropanoate : An amino acid derivative known for its role in protein synthesis and metabolism.
  • 1-Ethyl-3-methylimidazol-3-ium : An imidazolium-based ionic liquid with unique solvation properties.

The chemical formula can be represented as:

C5H10N2O2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_2

Protein Stabilization

Research indicates that EMIM can stabilize proteins by influencing their folding pathways and enhancing solubility. Ionic liquids like EMIM have been shown to interact favorably with protein surfaces, potentially increasing their stability under various conditions. For instance, studies have demonstrated that EMIM can bind to lysozyme, a model protein, enhancing its thermal stability compared to other ionic liquids .

Modulation of Amyloid Fibrillization

One of the most significant biological activities of EMIM is its ability to modulate amyloid fibrillization. Amyloid fibrils are aggregates of proteins that can lead to various diseases, including Alzheimer's. EMIM has been found to accelerate the formation of amyloid fibrils in a dose-dependent manner, promoting structural changes in proteins that favor fibril formation . This effect varies depending on the specific ionic liquid used, with EMIM exhibiting a more pronounced effect than others, such as 1-butyl-3-methylimidazolium acetate.

Study 1: Lysozyme Fibrillization

A study investigated the kinetics of lysozyme amyloid formation in the presence of EMIM. It was found that:

  • At concentrations of 0.5%, 1%, and 5% (v/v), EMIM significantly promoted fibrillization.
  • The morphology of the resulting fibrils was characterized as needle-like, with increased variability at higher concentrations .

Study 2: Protein Stability

Another research highlighted the stabilization effects of EMIM on lysozyme:

  • The presence of EMIM increased the thermal stability of lysozyme compared to control conditions.
  • Docking studies suggested that EMIM interacts at the active site near Trp108, enhancing stability through electrostatic and hydrophobic interactions .

Data Tables

Parameter EMIM Concentration (%) Fibril Formation Rate Fibril Morphology
Lysozyme Fibrillization0.5ModerateNeedle-like
Lysozyme Fibrillization1HighVariable
Lysozyme Fibrillization5Very HighComplex

Q & A

Q. What are the recommended methods for synthesizing 2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium, and how can purity be validated?

Answer: Synthesis typically involves anion exchange or direct neutralization. For example:

  • Anion exchange : React 1-ethyl-3-methylimidazolium bromide with silver 2-aminopropanoate to precipitate AgBr, leaving the ionic liquid .
  • Neutralization : Combine 1-ethyl-3-methylimidazole with 2-aminopropanoic acid in a stoichiometric ratio under inert conditions .

Q. Purity validation :

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity and detects residual solvents.
  • Ion chromatography quantifies anion/cation ratios.
  • Karl Fischer titration measures water content (<1% recommended for ionic liquids) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

Answer: For single-crystal X-ray diffraction:

  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Data collection : Employ synchrotron radiation for high-resolution data.
  • Structure refinement : Use SHELXL for small-molecule refinement, leveraging constraints for imidazolium ring geometry and hydrogen bonding .
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding networks .

Q. What spectroscopic techniques are most effective for characterizing its ionic interactions?

Answer:

  • FT-IR : Identify carboxylate (COO⁻) stretching (~1560–1650 cm⁻¹) and imidazolium C–H vibrations (3100–3200 cm⁻¹) .
  • Raman spectroscopy : Resolve anion-cation interactions via low-frequency modes (<200 cm⁻¹).
  • ESI-MS : Confirm ion pairing in the gas phase; use negative/positive ion modes for anion/cation detection .

Advanced Research Questions

Q. How can contradictory data on thermal stability be resolved, particularly in varying experimental setups?

Answer: Thermogravimetric analysis (TGA) discrepancies often arise from:

  • Heating rate : Use ≤10°C/min to avoid kinetic artifacts.
  • Atmosphere : Conduct under N₂ vs. air to assess oxidative stability.
  • Impurities : Pre-purify via vacuum drying (≥48 hours at 60°C).
  • Data interpretation : Compare onset decomposition temperatures (T₀) instead of T₅₀ (50% mass loss) for consistency .

Q. What strategies optimize experimental design for studying its solvation effects in mixed ionic liquid/solvent systems?

Answer:

  • Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to minimize competitive interactions.
  • Concentration gradients : Prepare solutions at 0.1–10 mM to study aggregation via dynamic light scattering (DLS).
  • Computational modeling : Pair molecular dynamics (MD) simulations with experimental dielectric constant measurements to predict solvation shells .

Q. How can hydrogen-bonding networks between the 2-aminopropanoate anion and imidazolium cation be experimentally mapped?

Answer:

  • Neutron diffraction : Resolve proton positions in deuterated samples.
  • Solid-state NMR : Use ¹⁵N-labeled imidazolium to track N–H···O interactions.
  • PXRD : Analyze Bragg peak shifts under variable humidity to assess lattice flexibility .

Q. What methodologies address challenges in quantifying its catalytic activity in asymmetric synthesis?

Answer:

  • Substrate scope : Test enantioselectivity using chiral GC/HPLC (e.g., cyclodextrin columns).
  • Kinetic profiling : Monitor reaction rates via in situ ATR-IR to distinguish catalytic vs. solvent effects.
  • Control experiments : Compare activity with non-functionalized ionic liquids (e.g., EMIM acetate) to isolate the role of the 2-aminopropanoate group .

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